molecular formula C11H19N3O9S B13714642 3-Methylcytidine Mono(Methyl Sulfate) Salt

3-Methylcytidine Mono(Methyl Sulfate) Salt

Cat. No.: B13714642
M. Wt: 369.35 g/mol
InChI Key: MGSZKGKDQZQWAQ-BKZSBQMKSA-N
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Description

3-Methylcytidine Mono(Methyl Sulfate) Salt is a cytidine derivative used primarily as an internal standard for High-Performance Liquid Chromatography (HPLC). It is a common epigenetic modification in transfer RNA (tRNA) and has been investigated as a potential biomarker for various cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylcytidine Mono(Methyl Sulfate) Salt involves the methylation of cytidine. The reaction typically employs methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance solubility and reaction efficiency .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Methylcytidine Mono(Methyl Sulfate) Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted cytidine derivatives .

Scientific Research Applications

3-Methylcytidine Mono(Methyl Sulfate) Salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methylcytidine Mono(Methyl Sulfate) Salt involves its incorporation into tRNA, where it influences the stability and function of the RNA molecule. The methylation of cytidine residues in tRNA is catalyzed by specific methyltransferases, which use S-adenosylmethionine (SAM) as a methyl donor. This modification affects the structure and function of tRNA, thereby influencing protein synthesis and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylcytidine Mono(Methyl Sulfate) Salt is unique due to its specific methylation at the 3-position of the cytidine base. This specific modification plays a crucial role in the stability and function of tRNA, distinguishing it from other methylated cytidine derivatives .

Properties

Molecular Formula

C11H19N3O9S

Molecular Weight

369.35 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one;methyl hydrogen sulfate

InChI

InChI=1S/C10H15N3O5.CH4O4S/c1-12-6(11)2-3-13(10(12)17)9-8(16)7(15)5(4-14)18-9;1-5-6(2,3)4/h2-3,5,7-9,11,14-16H,4H2,1H3;1H3,(H,2,3,4)/t5-,7-,8-,9-;/m1./s1

InChI Key

MGSZKGKDQZQWAQ-BKZSBQMKSA-N

Isomeric SMILES

CN1C(=N)C=CN(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O.COS(=O)(=O)O

Canonical SMILES

CN1C(=N)C=CN(C1=O)C2C(C(C(O2)CO)O)O.COS(=O)(=O)O

Origin of Product

United States

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